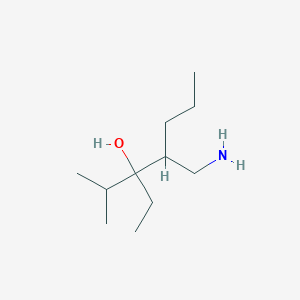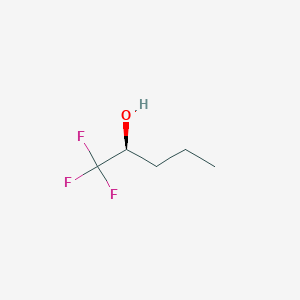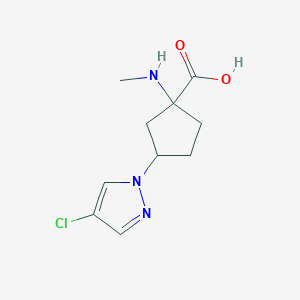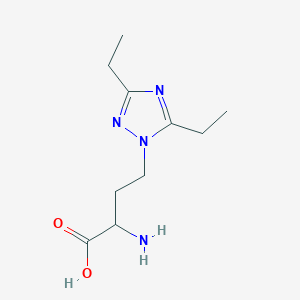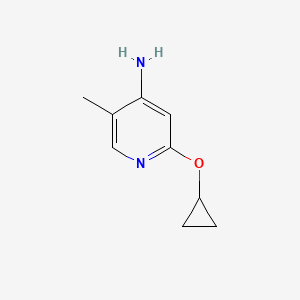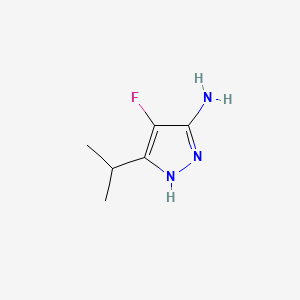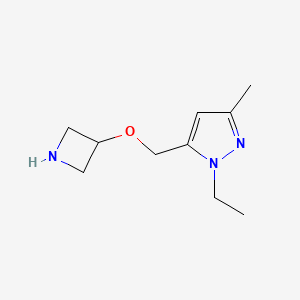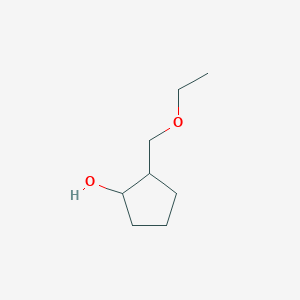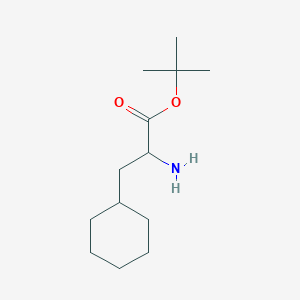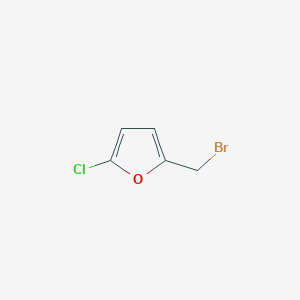![molecular formula C9H17NO2 B13629618 1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
1,8-Dioxaspiro[4.5]decan-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1,8-dioxaspiro[45]decan-2-yl}methanamine is a chemical compound characterized by a spirocyclic structure containing both an amine group and a dioxaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine source in the presence of a reducing agent. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The dioxaspiro moiety may also play a role in stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: Similar structure but with different positioning of the dioxaspiro moiety.
{1,8-dioxaspiro[4.5]decan-2-yl}methanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine is unique due to its specific spirocyclic structure and the presence of both an amine group and a dioxaspiro moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1,8-dioxaspiro[4.5]decan-2-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7,10H2 |
Clave InChI |
GJHCOUGIAOWFIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCOCC2)OC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



